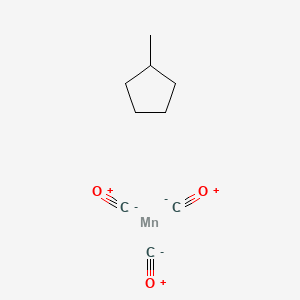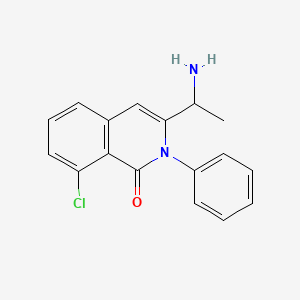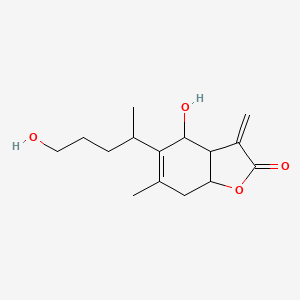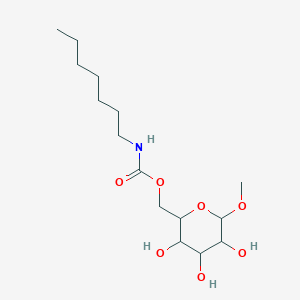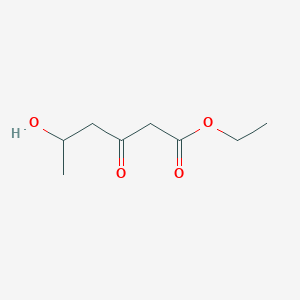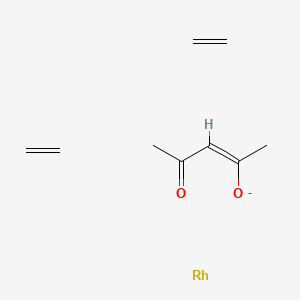![molecular formula C18H32O2 B13401840 4-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid CAS No. 1003712-28-4](/img/structure/B13401840.png)
4-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentyl[1,1’-bi(cyclohexane)]-4-carboxylic acid is an organic compound with the molecular formula C18H32O2 It is a derivative of bicyclohexane, featuring a pentyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentyl[1,1’-bi(cyclohexane)]-4-carboxylic acid typically involves the following steps:
Formation of Bicyclohexane Core: The bicyclohexane core can be synthesized through a Diels-Alder reaction between cyclohexene and a suitable dienophile.
Introduction of Pentyl Group: The pentyl group can be introduced via a Friedel-Crafts alkylation reaction using pentyl chloride and an aluminum chloride catalyst.
Industrial Production Methods
In industrial settings, the production of 4-Pentyl[1,1’-bi(cyclohexane)]-4-carboxylic acid may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Pentyl[1,1’-bi(cyclohexane)]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other derivatives.
Scientific Research Applications
4-Pentyl[1,1’-bi(cyclohexane)]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Pentyl[1,1’-bi(cyclohexane)]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The bicyclohexane core provides structural stability and influences the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-Propyl[1,1’-bi(cyclohexane)]-4-carboxylic acid
- 4-Butyl[1,1’-bi(cyclohexane)]-4-carboxylic acid
- 4-Hexyl[1,1’-bi(cyclohexane)]-4-carboxylic acid
Uniqueness
4-Pentyl[1,1’-bi(cyclohexane)]-4-carboxylic acid is unique due to its specific pentyl group, which imparts distinct physical and chemical properties
Properties
CAS No. |
1003712-28-4 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-cyclohexyl-1-pentylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-7-12-18(17(19)20)13-10-16(11-14-18)15-8-5-4-6-9-15/h15-16H,2-14H2,1H3,(H,19,20) |
InChI Key |
RIRTZENMYZJOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CCC(CC1)C2CCCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


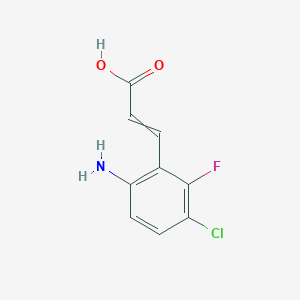

![Phenol, 4-[4-(2-aminoethyl)phenoxy]-, hydrochloride](/img/structure/B13401763.png)
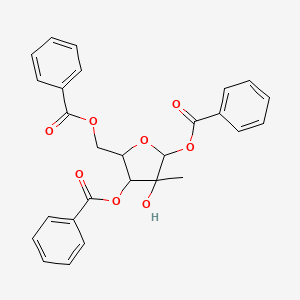
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13401776.png)
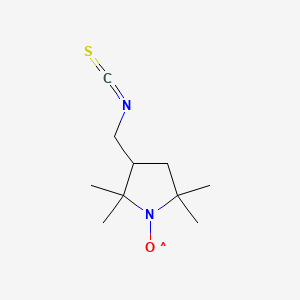
![2-methyl-6-(4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enal](/img/structure/B13401795.png)
